1-Hexadecanol

Descripción

Cetyl alcohol, also known as 1-hexadecanol or n-hexadecyl alcohol, is a 16-C fatty alcohol with the chemical formula CH3(CH2)15OH. It can be produced from the reduction of palmitic acid. Cetyl alcohol is present in a waxy white powder or flake form at room temperature, and is insoluble in water and soluble in alcohols and oils. Discovered by Chevrenl in 1913, cetyl alcohol is one of the oldest known long-chain alcohol. It may be contained in cosmetic and personal care products such as shampoos, creams and lotions. Mainly it is used as an opacifier, emulsifier, and thickening agent that alter the thickness of the liquid, and increase and stabilize the foaming capacity. Due to its water-binding property, cetyl alcohol is commonly used as an emollient that prevents drying and chapping of the skin. According to the FDA Code of Federal Regulations, cetyl alcohol is a safe synthetic fatty acid in food and in the synthesis of food components under the condition that it contain not less than 98 percent of total alcohols and not less than 94 percent of straight chain alcohols. Cetyl alcohol is also listed in the OTC ingredient list as a skin protectant for skin irritations caused by poison ivy, oak, sumac, and insect bites or stings. Cetyl alcohol is reported to be a mild skin or eye irritant.

This compound is a natural product found in Camellia sinensis, Angelica gigas, and other organisms with data available.

Cetyl Alcohol is a synthetic, solid, fatty alcohol and nonionic surfactant. Cetyl alcohol is used as an emulsifying agent in pharmaceutical preparations.

Cetyl alcohol, also known as this compound and palmityl alcohol, is a solid organic compound and a member of the alcohol class of compounds. Its chemical formula is CH3(CH2)15OH. At room temperature, cetyl alcohol takes the form of a waxy white solid or flakes. It belongs to the group of fatty alcohols. With the demise of commercial whaling, cetyl alcohol is no longer primarily produced from whale oil, but instead either as an end-product of the petroleum industry, or produced from vegetable oils such as palm oil and coconut oil. Production of cetyl alcohol from palm oil gives rise to one of its alternative names, palmityl alcohol.

See also: Cetyl alcohol; colfosceril palmitate; tyloxapol (component of); Moringa oleifera leaf oil (part of) ... View More ...

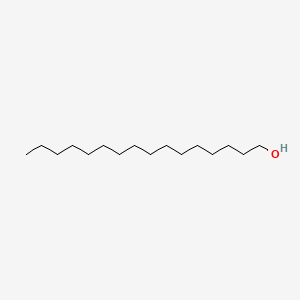

Structure

3D Structure

Propiedades

IUPAC Name |

hexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19141-82-3 (aluminum salt) | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027991 | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334 °C at 760 mm Hg | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8187 at 50 °C/4 °C, 0.8152 (55°) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

8.360 (AIR= 1) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |

| Record name | Cetyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |

CAS No. |

36653-82-4, 36311-34-9, 124-29-8 | |

| Record name | Cetyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36653-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocetyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036311349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexadecylalcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.3 °C | |

| Record name | Cetyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HEXADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexadecanol for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1] At room temperature, it exists as a waxy white solid or flakes.[1] With a history of use in various industries, from cosmetics to pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in enhancing drug delivery.

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is largely dictated by its physical and chemical characteristics. These properties influence its function as an emulsifier, emollient, thickener, and stabilizer in topical and oral dosage forms.[1][2][4][5][6]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Synonyms | Cetyl alcohol, Palmityl alcohol, Hexadecan-1-ol | [7][8][9][10] |

| CAS Number | 36653-82-4 | [1][9][10][11] |

| Molecular Formula | C₁₆H₃₄O | [4][7][12] |

| Molecular Weight | 242.44 g/mol | [4][11][12] |

| Appearance | Waxy white solid, flakes, or powder | [1][7] |

| Melting Point | 48-51.5 °C | [1][4][8][9][11] |

| Boiling Point | 344 °C (at 760 mmHg); 179-181 °C (at 10 mmHg) | [1][4][8][9][11] |

| Density | 0.818 g/mL at 25 °C | [1][4][11][13] |

| Vapor Pressure | <0.01 mmHg at 43 °C | [1][11][14] |

| Refractive Index | 1.4283 at 79 °C | [4][6][15][16] |

| Flash Point | 135 - 157 °C | [4][7][15][17] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Description | References |

| Solubility in Water | Insoluble (0.0134 - 0.1495 mg/L at 25 °C) | [1][7][12][18][19] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, chloroform, acetone, and benzene. | [1][4][7][12][19] |

| pKa | ~15.20 (Predicted) | [4][15][20] |

| LogP (Octanol-Water Partition Coefficient) | 6.7 - 7.17 | [4][18][20] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research. The following are detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

Caption: General workflow for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - USP <741> / OECD 102)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[7][8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (closed at one end), thermometer.[7][11]

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.[21]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point of this compound.

-

Then, decrease the heating rate to 1-2°C per minute.[21][22]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[11]

-

For high accuracy, perform the measurement in triplicate.

-

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][9]

-

Apparatus: Ebulliometer or distillation apparatus, thermometer, heating mantle, pressure gauge.

-

Procedure (Distillation Method):

-

Place a sample of this compound into the distillation flask.

-

Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the condenser.

-

Record the atmospheric pressure during the determination. Since the boiling point is pressure-dependent, it is often reported at a specific pressure (e.g., 760 mmHg).[23]

-

Density Determination (Pycnometer Method - OECD 109)

Density is the mass of a substance per unit volume.[13][14][24]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

Clean, dry, and weigh the empty pycnometer (m₁).

-

Melt the this compound and fill the pycnometer with the liquid, ensuring no air bubbles are present. Insert the stopper and allow any excess to be expelled through the capillary.

-

Weigh the filled pycnometer at a controlled temperature (e.g., 25°C) (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

-

Solubility Determination (Shake-Flask Method - OECD 105)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Apparatus: Conical flasks with stoppers, shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask.

-

Seal the flask and place it in a shaker bath set at a constant temperature (e.g., 25°C).

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method. This concentration represents the solubility.

-

Role in Drug Development: Skin Permeation Enhancer

In drug development, particularly for topical and transdermal formulations, this compound is utilized as a penetration enhancer. Its mechanism of action involves interaction with the lipids of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.

Caption: Mechanism of this compound in enhancing skin permeation of drug molecules.

This compound, being a long-chain fatty alcohol, can intercalate into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure of the intercellular lipids, leading to an increase in their fluidity. This transient and reversible disruption of the skin's barrier function creates pathways for drug molecules to more easily permeate through the stratum corneum and reach the deeper layers of the skin, thereby enhancing the bioavailability of topically applied active pharmaceutical ingredients.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable excipient in pharmaceutical research and development. Its waxy nature, melting point above physiological temperature, and solubility characteristics are key to its function in various formulations. The standardized protocols provided herein offer a reliable framework for the consistent and accurate characterization of this important fatty alcohol. Furthermore, its role as a skin permeation enhancer highlights its potential in the development of effective topical and transdermal drug delivery systems. A thorough understanding and application of the information presented in this guide will aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

- 1. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Molecular Mechanisms of Alcohol-Mediated Skin Permeation Enhancement: Insights from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. dl.icdst.org [dl.icdst.org]

- 6. spin.atomicobject.com [spin.atomicobject.com]

- 7. Cholesterol displacement from membrane phospholipids by hexadecanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the structural properties of hydrophobic solvent-rich lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lornajane.net [lornajane.net]

- 12. Molecular dynamics simulations of a lipid bilayer and of hexadecane: an investigation of membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of essential oils as skin permeation enhancers: penetration enhancement effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Graphviz [graphviz.org]

- 21. Interaction of Epicutaneously Applied Lipids with Stratum Corneum Depends on the Presence of either Emulsifiers or Hydrogenated Phosphatidylcholine | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationship for chemical skin permeation enhancers: probing the chemical microenvironment of the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of ethanol on lipid metabolism and epithelial permeability barrier of skin and oral mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Pure 1-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pure 1-Hexadecanol (also known as cetyl alcohol), a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1][2] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~1.56 | Quintet | 2H | -CH₂-CH₂-OH |

| ~1.25 | Broad Singlet | ~26H | -(CH₂)₁₃- |

| ~0.88 | Triplet | 3H | CH₃- |

Data is typically referenced to a solvent like CDCl₃.[3][4]

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~63.1 | C1 (-CH₂-OH) |

| ~32.8 | C2 (-CH₂-CH₂-OH) |

| ~31.9 | Methylene Chain |

| ~29.7 | Methylene Chain |

| ~29.4 | Methylene Chain |

| ~25.7 | Methylene Chain |

| ~22.7 | C15 (-CH₂-CH₃) |

| ~14.1 | C16 (CH₃-) |

Data is typically referenced to a solvent like CDCl₃.[3][5]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-25 mg of pure this compound.[6][7][8]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6] CDCl₃ is commonly used for nonpolar organic compounds.[6]

-

Ensure the solid is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[6]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[6]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance and sensitivity.[8]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale. Typically, the residual solvent peak is used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). An internal standard like tetramethylsilane (B1202638) (TMS) can also be used.[7]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3330 | Strong, Broad | O-H Stretch | Alcohol |

| ~2920 | Strong | C-H Stretch | Alkane (CH₂) |

| ~2850 | Strong | C-H Stretch | Alkane (CH₂) |

| ~1470 | Medium | C-H Bend | Alkane (CH₂) |

| ~1060 | Medium | C-O Stretch | Primary Alcohol |

| ~720 | Weak | C-H Rock | Alkane (-(CH₂)n-) |

Data is based on spectra obtained from solid samples, often as a KBr pellet or a thin film.[9][10]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[11]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[11]

-

Apply a drop of the this compound solution to the surface of the salt plate.[11]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[11]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[11]

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Acquisition :

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 242.26 | Low | [M]⁺ (Molecular Ion) |

| 224 | Moderate | [M-H₂O]⁺ |

| Prominent peaks at lower m/z | High | Alkyl chain fragments (e.g., CnH2n+1) |

The molecular weight of this compound is 242.44 g/mol .[13] The molecular ion peak is often of low intensity due to the ease of fragmentation of long-chain alcohols.[14] The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the pure this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be used.[15] Alternatively, the sample can be introduced via gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.[15]

-

-

Ionization :

-

Fragmentation :

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated by an electric field into the mass analyzer.[15][16]

-

The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[16]

-

The separated ions are detected, and their abundance is recorded.[16]

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. bmse000487 this compound at BMRB [bmrb.io]

- 4. This compound(36653-82-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(36653-82-4) 13C NMR spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. This compound [webbook.nist.gov]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Hexadecanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), commonly known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH. It presents as a waxy white solid or flakes at room temperature.[1] Its versatile properties make it a crucial ingredient in a wide array of applications, including pharmaceuticals, cosmetics, and industrial manufacturing. In the pharmaceutical and cosmetic industries, it functions as an emollient, emulsifier, thickener, and stabilizer in creams, lotions, and shampoos.[2][3] The solubility of this compound in various organic solvents is a critical parameter for formulation development, purification processes, and delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is largely dictated by its molecular structure: a long, nonpolar hydrocarbon chain and a polar hydroxyl group. This amphipathic nature results in its poor solubility in water but good solubility in many organic solvents.[4] Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not always readily available in the public domain. However, the following table summarizes the available quantitative and qualitative data to provide a clear reference.

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 48 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[5] |

| Ethanol (90%) | Not Specified | ~33.3 g/100mL (1 g in 3 mL) | [2][6] |

| Ethanol | Not Specified | 48 mg/mL | [5] |

| Acetone | Not Specified | Soluble | [7][8] |

| Benzene (B151609) | Not Specified | Very Soluble | [7] |

| Chloroform | Not Specified | Very Soluble | [4][7] |

| Diethyl Ether | Not Specified | Very Soluble | [4][7] |

| Water | 25 | 1.34 x 10⁻⁵ mg/mL | Essentially insoluble.[2] |

Note on Solubility Trends: The long C16 alkyl chain of this compound makes it highly lipophilic.[4] Consequently, it exhibits higher solubility in nonpolar aprotic solvents (like benzene and ether) and is also soluble in polar protic solvents with significant nonpolar character (like ethanol). Its solubility in polar solvents generally increases with the length of the solvent's alkyl chain. Temperature also plays a significant role; for most solid solutes, solubility increases with temperature.

Experimental Protocol: Determination of this compound Solubility via the Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[9] The following protocol provides a detailed step-by-step procedure for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent any contamination.

-

Accurately weigh a known amount of the selected solvent into a series of vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains present at equilibrium.[6] The presence of undissolved solid is crucial for achieving equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.[6]

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, reweigh the vial containing the dried this compound residue.

-

Calculate the solubility based on the mass of the residue and the initial mass or volume of the solvent used.

-

-

Quantification (Chromatographic Method - GC-FID or HPLC):

-

Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated chromatographic method (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve and calculate the original solubility, accounting for the dilution factor.

-

3. Data Reporting:

-

Report the solubility in standard units, such as g/100 mL, g/100 g of solvent, or mol/L.

-

Clearly state the experimental temperature and the method of quantification used.

-

Perform experiments in triplicate to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

References

- 1. apexbt.com [apexbt.com]

- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scent.vn [scent.vn]

- 7. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Guide to the Crystalline Structure and Polymorphism of 1-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula CH3(CH2)15OH. It is a waxy, white solid at room temperature and finds extensive use in the pharmaceutical, cosmetic, and food industries as an emulsifier, thickener, and emollient. The solid-state properties of this compound are of critical importance for its functionality and performance in various applications. Like many long-chain organic molecules, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These different polymorphs can possess distinct physical properties, including melting point, solubility, and stability, which can significantly impact the final product quality and efficacy. This technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of this compound, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the relationships between its different solid-state forms.

Crystalline Structure and Polymorphs of this compound

This compound is known to exist in at least three principal polymorphic forms: the stable γ (gamma) form, a metastable β (beta) form, and a high-temperature rotator phase, often designated as the α (alpha) form or R'IV.

-

The γ (Gamma) Form: For even-numbered long-chain n-alkanols like this compound, the γ form is the most stable polymorph at room temperature.[1] It possesses a monoclinic crystal system.

-

The β (Beta) Form: The β form is a metastable polymorph that can be obtained under specific crystallization conditions, such as quenching from the melt.[2] It also has a monoclinic crystal structure.

-

The α (Alpha) Rotator Phase: Upon heating, the stable low-temperature forms undergo a solid-solid transition to a rotator phase a few degrees below the melting point.[2] In this phase, the long hydrocarbon chains exhibit rotational disorder around their long axes while maintaining a layered structure.

The specific arrangement of molecules within the crystal lattice, particularly the hydrogen bonding between the hydroxyl groups, plays a crucial role in determining the properties of each polymorph.

Quantitative Data on this compound Polymorphs

The distinct crystalline arrangements of the polymorphs of this compound give rise to measurable differences in their crystallographic and thermodynamic properties. The following tables summarize the key quantitative data available for the different forms.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Reference |

| γ-form | Monoclinic | P2₁/c | 8.99 | 5.00 | 44.2 | 121.5 |

Table 1: Crystallographic Data for the γ-form of this compound.

| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol·K) | Reference |

| Crystal III → Crystal II | 308.9 | 12.500 | 40.4 | [3] |

| Crystal II → Crystal I | 310.4 | 5.200 | 16.8 | [3] |

| α-form → Liquid | 322.3 | 33.600 | 104.3 | [3] |

Table 2: Thermodynamic Data for Phase Transitions of this compound. Note: The designations "Crystal I, II, and III" in the reference are interpreted in the context of the known polymorphic transitions.

Experimental Protocols for Polymorph Characterization

The identification and characterization of the different polymorphic forms of this compound rely on a combination of analytical techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible results.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the transition temperatures and enthalpies of fusion and solid-solid transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas such as nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its melting point (e.g., 70 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at the same rate back to the starting temperature.

-

A second heating scan is often performed to observe transitions in a controlled manner.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to solid-solid transitions and melting, and exothermic peaks for crystallization upon cooling. From these peaks, the onset temperature, peak temperature, and enthalpy of transition can be determined.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for determining the crystalline structure of the different polymorphs.

Methodology:

-

Sample Preparation: The this compound sample should be a fine, homogeneous powder. This can be achieved by gently grinding the sample in an agate mortar and pestle. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: The analysis is performed using a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1-2°/min.

-

Data Analysis: Each polymorph will produce a unique diffraction pattern characterized by a specific set of peak positions (2θ values) and relative intensities. These patterns can be used for phase identification and to determine the unit cell parameters of each crystalline form.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular vibrations and can be used to differentiate between polymorphs based on subtle changes in their spectra.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

-

Data Collection: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Differences in the hydrogen bonding network and molecular conformation between polymorphs can lead to shifts in the position and changes in the shape of the O-H and C-H stretching bands, as well as variations in the fingerprint region.

Methodology (Raman Spectroscopy):

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

-

Data Collection: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The spectrum is collected over a specific Raman shift range, often focusing on both the high-frequency region (for C-H and O-H stretching) and the low-frequency lattice vibration region, which is particularly sensitive to crystal packing.

-

Data Analysis: Polymorphs will exhibit distinct Raman spectra, with differences in peak positions, intensities, and band shapes, especially in the lattice mode region.

Interconversion and Relationships of this compound Polymorphs

The different polymorphic forms of this compound are thermodynamically related, and their formation and interconversion are governed by factors such as temperature, cooling rate, and storage conditions.

// Nodes Liquid [label="Liquid this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha [label="α-Rotator Phase\n(Monoclinic)", fillcolor="#FBBC05", fontcolor="#202124"]; Gamma [label="γ-Form\n(Stable, Monoclinic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta [label="β-Form\n(Metastable, Monoclinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Liquid -> Alpha [label="Crystallization\n(Cooling)", color="#5F6368"]; Alpha -> Liquid [label="Melting", color="#5F6368"]; Alpha -> Gamma [label="Solid-Solid\nTransition (Slow Cooling)", color="#5F6368"]; Gamma -> Alpha [label="Solid-Solid\nTransition (Heating)", color="#5F6368"]; Liquid -> Beta [label="Quenching\n(Rapid Cooling)", color="#5F6368"]; Beta -> Gamma [label="Solid-State\nTransformation (Aging)", color="#5F6368"]; }

References

Thermal properties of 1-Hexadecanol for phase change material studies.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 1-Hexadecanol, a promising organic phase change material (PCM). Due to its relevant melting point, high latent heat storage capacity, and chemical stability, this compound is a subject of significant interest for thermal energy storage applications, including thermal management in pharmaceutical and drug development processes.

Core Thermal Properties of this compound

The thermophysical properties of this compound have been characterized by various studies. The following tables summarize the key quantitative data for its use as a phase change material.

General and Phase Change Properties

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₆H₃₄O | - | [1] |

| Molecular Weight | 242.44 | g/mol | [1] |

| Melting Point | 47 - 51.5 | °C | [2][3] |

| Freezing Point | 38.32 | °C | [4] |

| Latent Heat of Fusion | 33.1 - 240.8 | J/g | [1][4][5][6] |

| Density (at 25°C) | 0.817 - 0.818 | g/mL | [3][7] |

| Boiling Point | 344 | °C | [2] |

Thermal Conductivity and Heat Capacity

| Property | Value | Unit | Condition | Reference(s) |

| Thermal Conductivity | 0.65 (Solid), 0.16 (Liquid) | W/(m·K) | 266-315 K (Solid), 334-361 K (Liquid) | [8] |

| Specific Heat Capacity (Solid) | 422 | J/(mol·K) | 290 K | [9] |

| Specific Heat Capacity (Liquid) | 524 | J/(mol·K) | 323 K | [9] |

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its application as a PCM. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the phase change temperatures and latent heat of fusion of PCMs. The methodology is guided by standards such as ASTM D3418.[8][10]

Objective: To measure the melting temperature, freezing temperature, and latent heat of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an aluminum pan and hermetically sealed.[10]

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[11]

-

The sample is subjected to a controlled temperature program, which typically includes:

-

An initial isothermal period to stabilize the temperature.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point of this compound.[4]

-

An isothermal period at the high temperature.

-

A cooling ramp at a constant rate back to a temperature below the freezing point.

-

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic peak during heating. The latent heat of fusion is calculated by integrating the area of the melting peak.

-

The freezing point is determined from the exothermic peak during cooling, and the latent heat of solidification is calculated from the peak area.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability of this compound by monitoring its mass change as a function of temperature.

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pan (e.g., alumina)

-

Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the TGA sample pan.[12][13]

-

The TGA furnace is purged with the desired gas at a specific flow rate.

-

The sample is heated from ambient temperature to a higher temperature at a constant heating rate (e.g., 10 °C/min).[14]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of decomposition and is a measure of the material's thermal stability.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a common technique for measuring the thermal conductivity of liquids and solids, including PCMs like this compound. This method is standardized by ASTM D7896-19 for fluids.[2]

Objective: To measure the thermal conductivity of this compound in both its solid and liquid phases.

Apparatus:

-

Transient Hot Wire (THW) apparatus

-

A thin wire (e.g., platinum) that acts as both a heating element and a temperature sensor.[3]

-

A sample cell designed to hold the PCM.

Procedure:

-

The this compound sample is placed in the sample cell, ensuring the hot wire is fully immersed.

-

The sample is brought to a desired temperature and allowed to reach thermal equilibrium.

-

A constant electrical current is passed through the wire for a short period, causing its temperature to rise.

-

The temperature increase of the wire is measured as a function of time.

-

The thermal conductivity of the this compound is calculated from the linear slope of the temperature rise versus the logarithm of time.[15]

-

The measurement can be performed at various temperatures to determine the thermal conductivity in both the solid and liquid states.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the thermal properties of this compound.

References

- 1. cmclaboratories.com [cmclaboratories.com]

- 2. thermtest.com [thermtest.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. infinitalab.com [infinitalab.com]

- 9. researchgate.net [researchgate.net]

- 10. atslab.com [atslab.com]

- 11. mdpi.com [mdpi.com]

- 12. epfl.ch [epfl.ch]

- 13. infinitalab.com [infinitalab.com]

- 14. benchchem.com [benchchem.com]

- 15. mjbas.com [mjbas.com]

A Technical Guide to the Natural Sources and Sustainable Production of 1-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecanol (B1195841), also known as cetyl alcohol, is a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Traditionally sourced from whale oil, modern production has shifted towards more sustainable methods. This technical guide provides a comprehensive overview of the natural sources of this compound and details sustainable production strategies, including extraction from renewable feedstocks, chemical synthesis via catalytic hydrogenation, and biosynthesis through metabolic engineering of microorganisms. This document is intended to serve as a resource for researchers and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological pathways and experimental workflows.

Natural Sources of this compound

This compound is a naturally occurring metabolite found in a variety of plants, animals, and microorganisms.[1] It is often present as a component of waxes, which are esters of fatty acids and long-chain alcohols.[1]

Plant Sources

This compound is a constituent of the cuticular wax of many plants, providing a protective barrier against water loss and environmental stressors. Notable plant-based sources include:

-

Carnauba Wax: Derived from the leaves of the carnauba palm (Copernicia prunifera), this hard wax contains a significant amount of fatty alcohols, including this compound, typically in esterified form. The free fatty alcohol content is around 10-12%.[2]

-

Jojoba Oil: This liquid wax, produced from the seeds of the Simmondsia chinensis plant, is primarily composed of wax esters. While it contains a small percentage of free fatty alcohols (around 1.11%), the majority of the alcohol components, including cetyl alcohol, are esterified with fatty acids.[3]

-

Other Plant Oils and Waxes: While many vegetable oils are rich in fatty acids, the concentration of free this compound is generally low. For instance, analysis of various green leafy vegetables showed the presence of hexadecanoic acid (palmitic acid), the precursor to this compound, but did not quantify the free alcohol form.[4]

Animal Sources

Historically, the primary source of this compound was spermaceti, a waxy substance found in the head of sperm whales. Due to the moratorium on commercial whaling, this is no longer a viable or ethical source.[5]

-

Spermaceti: This substance is rich in cetyl palmitate, an ester of this compound and palmitic acid.[5][6]

-

Beeswax: Produced by honeybees, beeswax is a complex mixture of lipids, with fatty acid esters being a major component (around 65%). The free fatty alcohol content is relatively low, at approximately 1%.[2][7]

Microbial Sources

Certain microorganisms are capable of producing this compound, although typically in small quantities as a metabolic intermediate. However, with the advent of metabolic engineering, microbial production has become a promising avenue for sustainable sourcing.

Sustainable Production of this compound

The demand for sustainable and ethically sourced this compound has driven the development of several production methods, moving away from petrochemical and animal-derived sources.

Extraction from Renewable Feedstocks

The extraction of this compound from plant waxes is a viable sustainable production method. The general process involves solvent extraction followed by purification steps.

Catalytic Hydrogenation of Palmitic Acid and its Esters

A widely used industrial method for producing fatty alcohols is the catalytic hydrogenation of fatty acids or their methyl esters. Palmitic acid (hexadecanoic acid), which is abundant in palm oil, is the direct precursor for this compound.

This process typically involves high pressures and temperatures in the presence of a metal catalyst. Recent research has focused on developing more efficient and sustainable catalysts to reduce the energy intensity and environmental impact of this process. One promising catalyst is copper supported on monoclinic zirconia (Cu/m-ZrO₂), which has shown high conversion rates and selectivity for this compound.[8]

Biosynthesis via Metabolic Engineering

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, offers a highly promising and sustainable route for this compound production from renewable feedstocks like glucose or xylose.[1][9] This approach involves genetically modifying the organism to enhance the natural fatty acid biosynthesis pathway and introduce an enzyme, a fatty acyl-CoA reductase (FAR), to convert the fatty acyl-CoA precursor (palmitoyl-CoA) into this compound.[1]

Key metabolic engineering strategies include:

-

Overexpression of key enzymes: Increasing the expression of acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS) to boost the supply of the palmitoyl-CoA precursor.[1]

-

Deletion of competing pathways: Knocking out genes involved in pathways that divert precursors away from fatty alcohol production.[1]

-

Heterologous expression of efficient enzymes: Introducing highly active fatty acyl-CoA reductases from other organisms.[1]

-

Pathway compartmentalization: Localizing the fatty alcohol synthesis pathway within specific cellular compartments, such as peroxisomes, to improve efficiency.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various natural sources and sustainable production methods for this compound.

Table 1: this compound Content in Natural Sources

| Natural Source | Form | Concentration/Yield | Reference(s) |

| Carnauba Wax | Free Fatty Alcohol | 10-12% of total wax | [2] |

| Beeswax | Free Fatty Alcohol | ~1% of total wax | [2][7] |

| Jojoba Oil | Free Fatty Alcohol | ~1.11% of total oil | [3] |

| Spermaceti | Esterified (Cetyl Palmitate) | Major component | [5][6] |

Table 2: Sustainable Production of this compound

| Production Method | Organism/Catalyst | Feedstock | Titer/Yield | Purity | Reference(s) |

| Metabolic Engineering | Saccharomyces cerevisiae | Glucose | >1.1 g/L | Not Specified | [1][11] |

| Metabolic Engineering | Saccharomyces cerevisiae | Xylose | >1.2 g/L | Not Specified | [9] |

| Catalytic Hydrogenation | Cu/m-ZrO₂ | Methyl Palmitate | 93.3% Yield | >95% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and production of this compound.

Protocol for Extraction and Purification of this compound from Carnauba Wax

This protocol describes the extraction of the lipid fraction from carnauba wax, followed by saponification to release esterified fatty alcohols and subsequent purification.

Materials:

-

Carnauba wax flakes

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Extraction of Lipids:

-

Grind carnauba wax flakes into a fine powder.

-

Perform a Soxhlet extraction of the powdered wax with hexane for 8 hours to extract the total lipid fraction.

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude wax extract.

-

-

Saponification:

-

Dissolve the crude wax extract in a 2 M solution of KOH in 95% ethanol.

-

Reflux the mixture for 2 hours to hydrolyze the wax esters.

-

After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing the fatty alcohols) three times with diethyl ether.

-

Wash the combined ether extracts with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

-

Evaporate the diethyl ether to obtain the crude fatty alcohol mixture.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude fatty alcohol mixture in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-